REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][C:4](=[O:7])[CH2:3][CH2:2]1.C([N:10]([CH2:13][CH3:14])CC)C.[Si](C#N)(C)(C)C.[C:21]1([Mg]Br)[CH:26]=[CH:25]C=[CH:23][CH:22]=1.[BH4-].[Na+].Cl>C(OCC)C.O.CO>[NH2:10][CH:13]([C:14]1[CH:25]=[CH:26][CH:21]=[CH:22][CH:23]=1)[C:4]1([OH:7])[CH2:5][CH2:6][O:1][CH2:2][CH2:3]1 |f:4.5|
|
Name
|
|
Quantity
|
1001 mg
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0.279 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1190 mg
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C)C#N
|
Name
|
|
Quantity
|
4.33 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Mg]Br
|
Name
|
|
Quantity
|
454 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue, dissolved in diethyl ether (10 mL)
|
Type
|
STIRRING
|
Details
|
the suspension was stirred for ˜4 hour
|
Duration
|
4 h
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
The mixture was vigrously stirred for 4 hour
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
The separated organic layer was extracted with 10% aqueous HCl solution (1× ˜20 mL)
|
Type
|
WASH
|
Details
|
The combined aqueous layers were washed with diethylether (2×)
|
Type
|
ADDITION
|
Details
|
The acidic layers were made basic by the addition of 6N aqueous NaOH solution
|
Type
|
EXTRACTION
|
Details
|
The milky white mixture was extracted with DCM (1×), ethyl acetate/THF (1:1; 1×) and ethyl acetate (2×)
|
Type
|
WASH
|
Details
|
The organic layers (DCM and ethyl acetate solutions independently) were washed with saturated aqueous NaHCO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(C1(CCOCC1)O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |